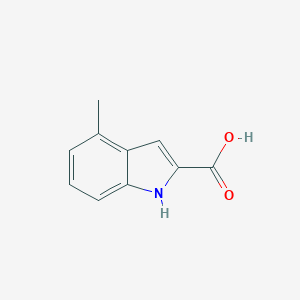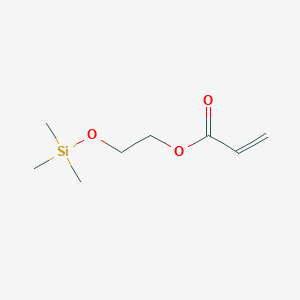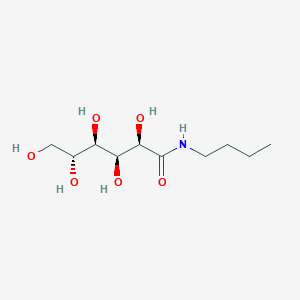
Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate” is a chemical compound with the molecular formula C19H22FNO4 . It is synthesized from Ethyl acetoacetate and 4-Fluorobenzaldehyde .
Synthesis Analysis
The synthesis of this compound involves two synthesis methods . The reaction conditions involve the use of ammonium acetate at 90 degrees Celsius for 1 hour . This process is known as the Hantzsch synthesis .Molecular Structure Analysis
The molecular weight of this compound is 347.38 . The structure of the compound was identified using spectral methods .Chemical Reactions Analysis
The compound is produced in large scale via Hantzsch 1,4-dihydropyridines (1,4-DHPs) synthesis . The reaction involves the use of transition metal-based catalyst/mono- or bidentate ligand systems .Physical And Chemical Properties Analysis
The compound has a molecular weight of 347.38 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Anticancer Agents
1,4-Dihydropyridine compounds have shown potential as anticancer agents . They have been prepared from a three-component one-pot condensation reaction of β-diketonates, an aromatic aldehyde, and ammonium acetate under microwave irradiation . Some of these compounds showed potent DNA cleavage activities .
DNA Photocleavage
The synthesized 1,4-Dihydropyridine compounds were evaluated for DNA photocleavage . Some compounds showed good docking interaction with minimum binding energies .
Molecular Docking Studies
Molecular docking studies have been conducted with 1,4-Dihydropyridine compounds . These studies help understand the molecular interactions of the active compounds within the binding site of B-DNA .
SAR Analysis
Structure-Activity Relationship (SAR) analysis has been conducted with 1,4-Dihydropyridine compounds . This helps in understanding the relationship between the chemical structure of a molecule and its biological activity .
Drug Design and Discovery
Nitrogen heterocycles, such as 1,4-Dihydropyridine compounds, play a vital role in modern drug design and discovery . They are frequently present in molecules of interest in medicinal chemistry .
Synthesis of Bio-active Molecules
1,4-Dihydropyridine compounds are used in the synthesis of bio-active molecules . They are frequently present in several natural products, such as vitamins, hormones, and antibiotics .
Mécanisme D'action
Target of Action
It is known that 1,4-dihydropyridine compounds have been studied for their potential as anticancer agents . They are known to interact with DNA and can cause DNA photocleavage .
Mode of Action
It is known that some 1,4-dihydropyridine compounds can cause dna photocleavage . This suggests that they may interact with DNA in a way that leads to its cleavage when exposed to light, which could potentially disrupt the function of cancer cells.
Biochemical Pathways
Given its potential as an anticancer agent and its ability to cause dna photocleavage , it may be inferred that it affects pathways related to DNA repair and cell division.
Result of Action
It is known that some 1,4-dihydropyridine compounds can cause dna photocleavage . This could potentially lead to the death of cancer cells, as DNA damage can disrupt their ability to divide and function properly.
Action Environment
It is known that the synthesis of 1,4-dihydropyridine compounds can be performed using crystalline nano-zno in ethanol under microwave irradiation . This suggests that the synthesis process may be influenced by factors such as temperature and the presence of certain catalysts.
Propriétés
IUPAC Name |
diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-7-9-14(20)10-8-13/h7-10,17,21H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITJZYHNAKUCFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)F)C(=O)OCC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350470 |
Source


|
| Record name | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate | |
CAS RN |
58395-00-9 |
Source


|
| Record name | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-fluorophenyl)-3,5-pyridinedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
